molecular formula C10H18O2 B14196821 Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate CAS No. 919087-56-2

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate

Katalognummer: B14196821
CAS-Nummer: 919087-56-2
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: WCEGVWJZCVRXSE-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate is an organic compound with a unique structure that includes an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate
  • Methyl (2S)-2-ethyl-2-(propan-2-yl)butanoate

Uniqueness

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.

Eigenschaften

CAS-Nummer

919087-56-2

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

methyl (2S)-2-ethyl-2-propan-2-ylbut-3-enoate

InChI

InChI=1S/C10H18O2/c1-6-10(7-2,8(3)4)9(11)12-5/h6,8H,1,7H2,2-5H3/t10-/m0/s1

InChI-Schlüssel

WCEGVWJZCVRXSE-JTQLQIEISA-N

Isomerische SMILES

CC[C@@](C=C)(C(C)C)C(=O)OC

Kanonische SMILES

CCC(C=C)(C(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.